SD-208

Catalog No.
S542865
CAS No.
627536-09-8
M.F
C17H10ClFN6
M. Wt
352.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SD-208

CAS Number

627536-09-8

Product Name

SD-208

IUPAC Name

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine

Molecular Formula

C17H10ClFN6

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)

InChI Key

BERLXWPRSBJFHO-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

SD-208; SD 208; SD208; TGF-β RI Kinase Inhibitor V.

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F

The exact mass of the compound 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine is 352.064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

SD-208 is a highly potent, orally bioavailable, ATP-competitive inhibitor of transforming growth factor-beta receptor type I (TGF-βRI/ALK5) kinase, exhibiting an enzymatic IC50 of 48 nM [1]. Unlike first-generation in vitro tool compounds, SD-208 was specifically developed to overcome pharmacokinetic limitations, offering robust systemic exposure and blood-brain barrier penetration for in vivo disease modeling [2]. It demonstrates >100-fold selectivity over TGF-βRII and is widely procured for preclinical workflows requiring reliable oral dosing—typically formulated in 1% methylcellulose or CMC-Na suspensions—in oncology, fibrosis, and immunology research [1].

Substituting SD-208 with older, generic ALK5 inhibitors like SB-431542 frequently compromises in vivo experimental integrity due to stark differences in pharmacokinetic profiles and formulation compatibility[1]. While SB-431542 is sufficient for cell culture, its poor metabolic stability and lack of oral bioavailability necessitate continuous infusion or complex solvent systems for animal models, increasing workflow complexity and subject stress. Furthermore, SD-208 offers a documented ability to penetrate the blood-brain barrier [2] and a unique secondary inhibitory profile against Protein Kinase D (PKD) [3], meaning substitution with purely ALK5-restricted or non-CNS-penetrant analogs will fail to replicate efficacy in neuro-oncology or dual-pathway models.

Superior In Vivo Processability via Oral Bioavailability

SD-208 was engineered for high oral bioavailability, allowing for simple daily gavage dosing up to 60 mg/kg using standard laboratory vehicles like 1% methylcellulose or CMC-Na suspensions [1]. In direct contrast, earlier experimental analogs like SD-093 and classic baseline inhibitors like SB-431542 suffer from rapid metabolic clearance or inferior oral absorption, often restricting their utility to in vitro assays or requiring complex continuous infusion [1]. The ability to achieve systemic therapeutic levels via simple oral administration significantly reduces handling complexity and animal stress in long-term preclinical workflows.

Evidence DimensionOral dosing suitability and formulation workflow
Target Compound DataSD-208: Orally bioavailable, dosed up to 60 mg/kg/day via simple methylcellulose suspension.
Comparator Or BaselineSD-093 / SB-431542: Inferior oral bioavailability, requiring complex administration routes.
Quantified DifferenceShift from complex continuous infusion to standard daily oral gavage.
ConditionsIn vivo murine models (e.g., syngeneic mammary carcinoma).

Procurement of SD-208 streamlines in vivo study logistics by enabling simple, non-invasive oral dosing compared to the formulation hurdles of older analogs.

Assay Fidelity via High Target Selectivity

SD-208 provides highly potent inhibition of ALK5 (TGF-βRI) with an enzymatic IC50 of 48 nM, while maintaining a rigorous selectivity profile that ensures assay reproducibility [1]. It exhibits >100-fold selectivity against the closely related TGF-βRII and >20-fold selectivity over a broad panel of related protein kinases (including p38, JNK1, and EGFR) [1]. This high-fidelity receptor blockade ensures that observed phenotypic changes in complex biological assays are strictly ALK5-mediated, reducing confounding variables compared to broader-spectrum kinase inhibitors.

Evidence DimensionKinase selectivity ratio (ALK5 vs. TGF-βRII)
Target Compound DataSD-208: IC50 = 48 nM (ALK5), >100-fold selectivity over TGF-βRII.
Comparator Or BaselineBroad-spectrum kinase inhibitors: Significant off-target receptor binding.
Quantified Difference>100-fold specificity margin preventing off-target receptor interference.
ConditionsDirect enzymatic kinase assay.

High selectivity ensures purity-linked reproducibility, guaranteeing that experimental outcomes are driven by ALK5 inhibition rather than off-target toxicity.

Unique Dual-Target Utility: Protein Kinase D (PKD) Inhibition

Beyond its primary ALK5 target, SD-208 has been quantitatively identified as a potent, ATP-competitive inhibitor of Protein Kinase D (PKD) isoforms, exhibiting IC50 values of 106.8 nM, 93.5 nM, and 105.3 nM for PKD1, PKD2, and PKD3, respectively[1]. This dual-action profile differentiates SD-208 from strictly ALK5-selective comparators. In prostate cancer models, this specific PKD inhibition profile allowed SD-208 to induce G2/M cell cycle arrest and suppress tumor xenograft growth, providing a distinct molecular mechanism not accessible when procuring standard, single-target TGF-β inhibitors [1].

Evidence DimensionPKD isoform inhibition (IC50)
Target Compound DataSD-208: IC50 ~93-106 nM across PKD1, 2, and 3.
Comparator Or BaselineStandard ALK5 inhibitors: Lack characterized potent PKD activity.
Quantified DifferenceSub-micromolar inhibition of an entirely distinct kinase family (PKD).
ConditionsRadiometric PKD kinase assay and PC3 subcutaneous tumor xenografts.

Buyers researching PKD-dependent pathways or seeking dual ALK5/PKD blockade can utilize SD-208 as a single-agent tool rather than formulating two separate drugs.

Verified Blood-Brain Barrier Penetration for CNS Workflows

SD-208 is uniquely validated for central nervous system (CNS) applications, demonstrating the ability to cross the blood-brain barrier and inhibit TGF-β-induced Smad phosphorylation directly within brain tissue [1]. In syngeneic VM/Dk mice bearing intracranial SMA-560 gliomas, oral administration of SD-208 significantly prolonged median survival from 18.6 days to 25.1 days by restoring immune cell infiltration [1]. Generic substitutes that lack verified CNS penetrance cannot be reliably procured for neuro-oncology models, as their systemic efficacy will not translate to intracranial microenvironments.

Evidence DimensionIntracranial tumor survival extension
Target Compound DataSD-208: Increased median survival from 18.6 to 25.1 days.
Comparator Or BaselineVehicle control / Non-CNS penetrant ALK5 inhibitors: 18.6 days median survival.
Quantified Difference35% increase in median survival in a strict intracranial model.
ConditionsSyngeneic VM/Dk mice with intracranial SMA-560 gliomas (oral dosing).

Procuring SD-208 guarantees functional CNS exposure, eliminating the risk of trial failure due to poor blood-brain barrier permeability in neurological disease models.

In Vivo Oncology and Metastasis Modeling

Due to its excellent oral bioavailability and formulation stability in standard laboratory vehicles, SD-208 is the ideal choice for long-term murine models of metastatic breast carcinoma and melanoma, where it reliably inhibits epithelial-to-mesenchymal transition (EMT) [1].

Neuro-Oncology and Glioblastoma Research

Because of its verified blood-brain barrier penetration, SD-208 is uniquely suited for intracranial tumor models, allowing researchers to study the reversal of TGF-β-mediated immune suppression directly within the brain microenvironment [2].

Dual ALK5/PKD Pathway Interrogation

For laboratories investigating prostate cancer or other diseases driven by Protein Kinase D, SD-208 serves as a highly efficient dual-action procurement choice, simultaneously blocking TGF-β signaling and PKD1/2/3 activity without requiring multi-drug regimens[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.0639502 Da

Monoisotopic Mass

352.0639502 Da

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

SD-208

Dates

Last modified: 08-15-2023
1: Li M, Fang Y, Yao M, Yu WR, Ni T, Gu C, Yang PG, Mao ZG. [Effects of transforming growth factor β1 receptor inhibitor SD-208 on human hypertrophic scar]. Zhonghua Shao Shang Za Zhi. 2016 Jul 20;32(7):389-95. doi: 10.3760/cma.j.issn.1009-2587.2016.07.002. Chinese. PubMed PMID: 27464628.
2: Fadakar P, Akbari A, Ghassemi F, Mobini GR, Mohebi M, Bolhassani M, Abed Khojasteh H, Heidari M. Evaluation of SD-208, a TGF-β-RI Kinase Inhibitor, as an Anticancer Agent in Retinoblastoma. Acta Med Iran. 2016 Jun;54(6):352-8. PubMed PMID: 27306340.
3: Akbari A, Ghahremani MH, Mobini GR, Abastabar M, Akhtari J, Bolhassani M, Heidari M. Down-regulation of miR-135b in colon adenocarcinoma induced by a TGF-β receptor I kinase inhibitor (SD-208). Iran J Basic Med Sci. 2015 Sep;18(9):856-61. PubMed PMID: 26523217; PubMed Central PMCID: PMC4620183.
4: Tandon M, Salamoun JM, Carder EJ, Farber E, Xu S, Deng F, Tang H, Wipf P, Wang QJ. SD-208, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. PLoS One. 2015 Mar 6;10(3):e0119346. doi: 10.1371/journal.pone.0119346. eCollection 2015. PubMed PMID: 25747583; PubMed Central PMCID: PMC4352033.
5: Akbari A, Amanpour S, Muhammadnejad S, Ghahremani MH, Ghaffari SH, Dehpour AR, Mobini GR, Shidfar F, Abastabar M, Khoshzaban A, Faghihloo E, Karimi A, Heidari M. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (SD-208) on human colon adenocarcinoma. Daru. 2014 Jun 5;22:47. doi: 10.1186/2008-2231-22-47. PubMed PMID: 24902843; PubMed Central PMCID: PMC4077684.
6: Sun Y, Ye P, Wu J, Liu Z, Zhang A, Ren L, Cheng C, Huang X, Wang K, Deng P, Wu C, Yue Z, Xia J. Inhibition of intimal hyperplasia in murine aortic allografts by the oral administration of the transforming growth factor-beta receptor I kinase inhibitor SD-208. J Heart Lung Transplant. 2014 Jun;33(6):654-61. doi: 10.1016/j.healun.2014.02.020. Epub 2014 Feb 21. PubMed PMID: 24685405.
7: Mohammad KS, Javelaud D, Fournier PG, Niewolna M, McKenna CR, Peng XH, Duong V, Dunn LK, Mauviel A, Guise TA. TGF-beta-RI kinase inhibitor SD-208 reduces the development and progression of melanoma bone metastases. Cancer Res. 2011 Jan 1;71(1):175-84. doi: 10.1158/0008-5472.CAN-10-2651. Epub 2010 Nov 16. Erratum in: Cancer Res. 2011 Mar 1;71(5):2023. PubMed PMID: 21084275; PubMed Central PMCID: PMC3225124.
8: Leung SY, Niimi A, Noble A, Oates T, Williams AS, Medicherla S, Protter AA, Chung KF. Effect of transforming growth factor-beta receptor I kinase inhibitor 2,4-disubstituted pteridine (SD-208) in chronic allergic airway inflammation and remodeling. J Pharmacol Exp Ther. 2006 Nov;319(2):586-94. Epub 2006 Aug 3. PubMed PMID: 16888081.
9: Uhl M, Aulwurm S, Wischhusen J, Weiler M, Ma JY, Almirez R, Mangadu R, Liu YW, Platten M, Herrlinger U, Murphy A, Wong DH, Wick W, Higgins LS, Weller M. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo. Cancer Res. 2004 Nov 1;64(21):7954-61. PubMed PMID: 15520202.

Explore Compound Types